molecular formula C15H10N4O2 B11798902 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11798902
M. Wt: 278.26 g/mol
InChI Key: PPCVNEUIQPZGJK-UHFFFAOYSA-N
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Description

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both oxazole and oxadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the oxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazole or oxadiazole derivatives.

Scientific Research Applications

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to its dual ring structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10N4O2/c16-15-19-18-14(21-15)10-6-7-12-11(8-10)17-13(20-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)

InChI Key

PPCVNEUIQPZGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N

Origin of Product

United States

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